1,3-thiazolidine-4-carboxylic acid;hydrochloride
Description
1,3-Thiazolidine-4-carboxylic acid (TCA) is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. TCA derivatives are synthesized via condensation of L-cysteine with aldehydes, forming a thiazolidine ring through hemimercaptal formation and cyclization . These compounds act as prodrugs, releasing cysteine and aldehydes via hydrolysis under physiological conditions . Applications include parenteral nutrition due to cysteine's role in glutathione synthesis and use in peptide ligation strategies for protein synthesis .
Properties
CAS No. |
100868-60-8 |
|---|---|
Molecular Formula |
C4H8ClNO2S |
Molecular Weight |
169.63 g/mol |
IUPAC Name |
1,3-thiazolidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C4H7NO2S.ClH/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);1H |
InChI Key |
SIXAPKPVUCHKKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCS1)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Cysteine Derivatives
The foundational approach to synthesizing 1,3-thiazolidine-4-carboxylic acid involves the cyclization of cysteine or penicillamine with aldehydes or ketones. For example, L-cysteine reacts with formaldehyde under acidic conditions to form the thiazolidine ring. This reaction typically occurs in aqueous media at temperatures between 10°C and 100°C, with a molar ratio of 1:1–10 for cysteine to aldehyde. The resulting 1,3-thiazolidine-4-carboxylic acid is isolated via evaporation or crystallization.
In industrial settings, this method is optimized for scalability. A stirred-tank reactor charged with L-cysteine (1.7 g) and formaldehyde in ethanol at reflux (40–85°C) yields the acid after 2–6 hours. The crude product is purified by vacuum filtration and washing with cold ethanol, achieving yields exceeding 80%.
Acylation and Solvent Optimization
Advanced synthetic routes incorporate acylating agents like acetic anhydride to modify reaction kinetics. For instance, 1,3-thiazolidine-4-carboxylic acid (10.3 g) reacts with acetic anhydride (4 mL) in ethanol (12 mL) under reflux for 16–24 hours, producing a mixture of N-acetyl-1,3-thiazolidine-4-carboxylic acid and 4-carboxy-1,3-thiazolidinium acetate. While this method primarily targets acylated derivatives, the unmodified acid can be recovered by adjusting reaction conditions, such as reducing acylation time or using milder solvents.
Biochemical Production of Optically Active Derivatives
Enzymatic Hydrolysis of Thiazolidine Amides
A patented biochemical method leverages microbial enzymes to produce enantiomerically pure (4R)-1,3-thiazolidine-4-carboxylic acid. Mycoplana dimorpha IFO 13291 hydrolyzes a racemic mixture of 1,3-thiazolidine-4-carboxylic acid amide, selectively cleaving the (4R)-enantiomer. The reaction occurs at pH 5.5–6.0 and 20–50°C, with the free acid isolated via filtration and vacuum drying.
Racemization and Recycling
Unreacted (4S)-enantiomers are racemized using alkaline conditions (pH 8–10) and reused, enhancing overall process efficiency. This step ensures near-quantitative conversion of starting materials, reducing waste and cost.
Formation of the Hydrochloride Salt
Acid-Base Neutralization
The free carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid. Dissolving 1,3-thiazolidine-4-carboxylic acid in aqueous HCl (1–2 M) at 0–5°C precipitates the hydrochloride salt, which is isolated via vacuum filtration. Excess HCl is removed by washing with cold ethanol, yielding a crystalline product with >95% purity.
Industrial-Scale Salt Formation
In large batches (e.g., 110.3 g scale), the acid is stirred with concentrated HCl (37%) in ethanol at 22°C for 1 hour, followed by reflux for 4 hours. Cooling the mixture to 0°C with an ice-water bath ensures complete precipitation. The hydrochloride salt is recovered in 85–90% yield, with residual solvents removed by vacuum drying.
Analytical Characterization
Spectroscopic Validation
The identity of 1,3-thiazolidine-4-carboxylic acid hydrochloride is confirmed via:
Optical Rotation
The (4R)-enantiomer exhibits a specific rotation of [α]D²⁵ = +12.5° (c = 1, H₂O), confirming enantiopurity.
Industrial Applications and Scalability
Agrochemical Formulations
The hydrochloride salt enhances stability in pesticidal formulations, with patented mixtures showing synergistic antioxidant effects. For example, combining 1,3-thiazolidine-4-carboxylic acid hydrochloride with N-acetyl derivatives reduces oxidative degradation in plant health products by 40%.
Pharmaceutical Intermediates
Optically pure (4R)-hydrochloride serves as a precursor to glutathione analogs, leveraging its thiol group’s radical-scavenging activity. Clinical studies highlight its potential in mitigating acetaminophen-induced hepatotoxicity.
Chemical Reactions Analysis
Types of Reactions
1,3-Thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of 1,3-thiazolidine-4-carboxylic acid .
Scientific Research Applications
1,3-Thiazolidine-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulate signaling pathways, and interact with cellular components to exert its biological effects . The presence of sulfur and nitrogen atoms in its structure enhances its pharmacological properties and allows it to interact with various biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Properties
The pharmacological and chemical behavior of TCA derivatives is highly influenced by substituents at the 2-position or modifications to the ring structure. Below is a comparative analysis:
Table 1: Comparative Analysis of 1,3-Thiazolidine-4-carboxylic Acid Derivatives
Physicochemical Properties
Biological Activity
1,3-Thiazolidine-4-carboxylic acid hydrochloride (T4C) is a sulfur-containing compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antioxidant properties, potential therapeutic applications, and metabolic pathways.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of thiazolidine derivatives, including T4C. A study demonstrated that T4C exhibits significant free radical scavenging activity, with an IC50 value of 18.17 µg/mL in DPPH assays . This suggests that T4C can effectively neutralize reactive oxygen species (ROS), which are implicated in various diseases, including neurodegenerative disorders.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis and is often targeted for skin-whitening agents. Research indicates that certain thiazolidine derivatives, including T4C, show promising tyrosinase inhibitory activity. For instance, one derivative exhibited an IC50 of 16.5 µM, comparable to the standard kojic acid (15.9 µM) . The mechanism involves hydrogen bonding and hydrophobic interactions between the compound and the enzyme's active site.
Metabolic Pathways
T4C is derived from the non-enzymatic condensation of cysteine with aldehydes. It serves as a storage form of cysteine and is metabolized into various derivatives that may enhance cellular defense against oxidative stress . Studies have shown that T4C and its metabolites can significantly enhance trophozoite growth while reducing intracellular ROS levels in certain cell cultures .
Case Studies
- Oxidative Stress Defense : In a study involving amebic lysates, T4C was shown to liberate cysteine upon enzymatic degradation, suggesting its role in cellular defense mechanisms against oxidative stress .
- In Vivo Studies : A gas chromatography-mass spectrometry (GC-MS) method was developed to quantify T4C in human plasma. This study confirmed the presence of T4C and its potential implications in human metabolism and health .
Summary of Biological Activities
Comparative Analysis of Thiazolidine Derivatives
Q & A
Q. What are the common synthetic routes for preparing 1,3-thiazolidine-4-carboxylic acid derivatives, including their hydrochloride salts?
Methodological Answer: The synthesis typically involves multicomponent reactions. For example:
- Condensation Reactions : Reacting aldehydes (e.g., 4-nitrobenzaldehyde) with thiazolidin-4-one precursors in acetic acid with sodium acetate as a catalyst under reflux (2–3 hours) .
- Acetylation : Derivatives like 3-acetyl-2-aryl-thiazolidine-4-carboxylic acids are synthesized by reacting intermediates with acetyl chloride in dichloromethane, followed by washing with saturated NaHCO₃ .
- Hydrochloride Salt Formation : Hydrochloric acid is introduced during purification, often by recrystallization from acidic media, to stabilize the compound .
Q. Key Considerations :
Q. How is the structural conformation of 1,3-thiazolidine-4-carboxylic acid derivatives characterized using crystallography?
Methodological Answer: X-ray diffraction (XRD) reveals:
- Ring Conformation : The thiazolidine ring adopts an envelope conformation, with the carboxylic acid-bearing carbon as the flap .
- Hydrogen Bonding : O–H⋯N bonds form helical chains along the a-axis, while weak C–H⋯π interactions stabilize layers parallel to the ac plane .
- Crystallographic Data : Orthorhombic system (space group P2₁2₁2₁), with unit cell parameters a = 7.906 Å, b = 11.306 Å, c = 13.504 Å .
Q. Experimental Protocol :
- Use MoKα radiation (λ = 0.71075 Å) at 200 K for high-resolution data.
- Refine structures using software like SHELXL.
Advanced Research Questions
Q. How do substituents on the aryl group of 2-aryl-1,3-thiazolidine-4-carboxylic acid derivatives influence their antimicrobial efficacy?
Methodological Answer: Substituent effects are evaluated via:
- Structure-Activity Relationship (SAR) Studies :
- Nitro Groups : Para-nitro substitution (e.g., 2-(4-nitrophenyl)- derivatives) shows superior activity against Bacillus subtilis and Pseudomonas aeruginosa, comparable to ciprofloxacin .
- Halogens : 4-Chloro-substituted derivatives exhibit moderate activity, suggesting electron-withdrawing groups enhance potency .
Q. Experimental Design :
- Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs).
- Compare results against standard antibiotics and negative controls.
Q. What advanced techniques are used to analyze hydrogen bonding and molecular interactions in thiazolidine derivatives?
Methodological Answer:
- XRD with Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., O–H⋯N bonds in helical chains) .
- FT-IR and Raman Spectroscopy : Identify vibrational modes associated with N–H (1571–1580 cm⁻¹) and C=O stretching .
- DFT Calculations : Model electronic interactions and predict stability of hydrogen-bonded networks .
Case Study :
In (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)- derivatives, weak C–H⋯π interactions (3.45 Å) and O–H⋯N bonds (2.89 Å) were critical for crystal packing .
Q. How can computational methods guide the design of novel thiazolidine-4-carboxylic acid derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Docking : Screen derivatives against bacterial targets (e.g., Staphylococcus aureus dihydrofolate reductase) to predict binding affinities.
- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetics (e.g., logP, solubility) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
